molecular formula C14H17BrN2O8 B12322628 [3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate

[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate

Cat. No.: B12322628
M. Wt: 421.20 g/mol
InChI Key: SRIIZANGRRSQIV-UHFFFAOYSA-N
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Description

[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated pyrimidine ring and an oxolane ring with acetoxy and methoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyrimidine derivative, followed by the formation of the oxolane ring through cyclization reactions. The final steps involve acetylation and methoxylation to introduce the acetoxy and methoxy groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated pyrimidine ring is particularly useful for labeling and tracking in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. The presence of the pyrimidine ring suggests possible applications in antiviral and anticancer drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of [3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The brominated pyrimidine ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-Acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate apart is its unique combination of functional groups and structural features. The presence of both a brominated pyrimidine ring and an oxolane ring with acetoxy and methoxy substituents provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

[3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O8/c1-6(18)23-5-9-10(24-7(2)19)11(22-3)13(25-9)17-4-8(15)12(20)16-14(17)21/h4,9-11,13H,5H2,1-3H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIIZANGRRSQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)Br)OC)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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